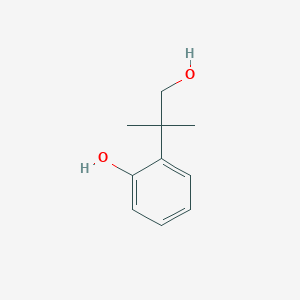

2-(1-Hydroxy-2-methylpropan-2-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-Hydroxy-2-méthylpropan-2-yl)phénol est un composé organique de formule moléculaire C10H14O2. Il s'agit d'un composé phénolique caractérisé par un groupe hydroxyle (-OH) lié à un cycle benzénique et un groupe 2-méthylpropan-2-yle lié au même cycle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-(1-Hydroxy-2-méthylpropan-2-yl)phénol peut être réalisée par plusieurs méthodes. Une approche courante implique l'hydroxylation des benzènes, où un groupe hydroxyle est introduit dans le cycle benzénique. Cela peut être fait en utilisant des réactifs tels que le peroxyde d'hydrogène (H2O2) en présence d'un catalyseur comme le chlorure de fer(III) (FeCl3) .

Une autre méthode implique une substitution aromatique nucléophile, où un nucléophile remplace un groupe partant sur le cycle aromatique. Par exemple, la réaction du 2-méthylpropan-2-ol avec le phénol en présence d'une base forte comme l'hydroxyde de sodium (NaOH) peut produire du 2-(1-Hydroxy-2-méthylpropan-2-yl)phénol .

Méthodes de production industrielle

La production industrielle du 2-(1-Hydroxy-2-méthylpropan-2-yl)phénol implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à écoulement continu et de catalyseurs avancés pour améliorer l'efficacité de la réaction et réduire les coûts de production.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-(1-Hydroxy-2-méthylpropan-2-yl)phénol subit diverses réactions chimiques, notamment:

Substitution: Des réactions de substitution aromatique électrophile peuvent se produire, où des électrophiles remplacent les atomes d'hydrogène sur le cycle benzénique.

Réactifs et conditions courants

Oxydation: Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)

Réduction: Borohydrure de sodium (NaBH4)

Substitution: Halogènes (par exemple, brome, chlore), acide nitrique

Principaux produits formés

Oxydation: Quinones

Réduction: Phénols

Substitution: Phénols halogénés ou nitrés

4. Applications de la recherche scientifique

Le 2-(1-Hydroxy-2-méthylpropan-2-yl)phénol a une large gamme d'applications dans la recherche scientifique:

5. Mécanisme d'action

Le mécanisme d'action du 2-(1-Hydroxy-2-méthylpropan-2-yl)phénol implique son interaction avec des cibles moléculaires et des voies. En tant que composé phénolique, il peut agir comme un antioxydant en donnant des atomes d'hydrogène pour neutraliser les radicaux libres. Cette activité antioxydante est attribuée au groupe hydroxyle sur le cycle benzénique, qui peut subir des réactions redox .

Dans les systèmes biologiques, le composé peut interagir avec les enzymes et les protéines, modulant leur activité et exerçant des effets anti-inflammatoires et antitumoraux. Les cibles moléculaires et les voies exactes impliquées sont encore en cours d'investigation, mais on pense que la structure phénolique du composé joue un rôle crucial dans son activité biologique .

Applications De Recherche Scientifique

2-(1-Hydroxy-2-methylpropan-2-yl)phenol has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(1-Hydroxy-2-methylpropan-2-yl)phenol involves its interaction with molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This antioxidant activity is attributed to the hydroxyl group on the benzene ring, which can undergo redox reactions .

In biological systems, the compound may interact with enzymes and proteins, modulating their activity and exerting anti-inflammatory and anti-tumor effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s phenolic structure plays a crucial role in its biological activity .

Comparaison Avec Des Composés Similaires

Le 2-(1-Hydroxy-2-méthylpropan-2-yl)phénol peut être comparé à d'autres composés similaires, tels que:

Phénol: Un composé phénolique plus simple avec un groupe hydroxyle lié à un cycle benzénique.

Phénylacétone: Un composé organique avec un groupe phényle lié à une partie acétone.

Le caractère unique du 2-(1-Hydroxy-2-méthylpropan-2-yl)phénol réside dans sa structure spécifique, qui lui confère des propriétés chimiques et biologiques uniques, ce qui le rend précieux pour diverses applications dans la recherche et l'industrie.

Propriétés

Formule moléculaire |

C10H14O2 |

|---|---|

Poids moléculaire |

166.22 g/mol |

Nom IUPAC |

2-(1-hydroxy-2-methylpropan-2-yl)phenol |

InChI |

InChI=1S/C10H14O2/c1-10(2,7-11)8-5-3-4-6-9(8)12/h3-6,11-12H,7H2,1-2H3 |

Clé InChI |

WENKUOBYVZCMLU-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(CO)C1=CC=CC=C1O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)

![2-Hydroxy-1-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B12286914.png)

![N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea](/img/structure/B12286944.png)